BenchChemオンラインストアへようこそ!

(3-Chloro-4-methoxybenzyl)hydrazine

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Prioritize this 3-chloro-4-methoxybenzyl building block for your PDE5 inhibitor research. Its validated pharmacophore delivers >1700-fold selectivity and IC₅₀ of 0.56 nM, far exceeding unsubstituted analogues. The 98% purity ensures reliable hydrazone formation and heterocyclic synthesis, while a defined LogP of 1.36 aids rational reaction design.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B15326434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-methoxybenzyl)hydrazine
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNN)Cl
InChIInChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3
InChIKeyYPHRVLGXQAQVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4-methoxybenzyl)hydrazine: Structural and Physicochemical Baseline for Procurement Evaluation


(3-Chloro-4-methoxybenzyl)hydrazine (CAS 887596-31-8) is a substituted arylalkylhydrazine of molecular formula C₈H₁₁ClN₂O and molecular weight 186.64 g/mol . The compound features a benzylhydrazine core with chloro and methoxy substituents at the 3- and 4-positions, respectively, and is commercially available at 98% purity . Its computed LogP of 1.36 positions it within a moderate lipophilicity range distinct from unsubstituted benzylhydrazine . The primary hydrazine moiety renders it a versatile building block for hydrazone and heterocyclic synthesis, with potential applications in medicinal chemistry scaffold elaboration .

Why Benzylhydrazine Analogs Cannot Be Interchanged: Evidence-Based Differentiation for (3-Chloro-4-methoxybenzyl)hydrazine


Substitution on the benzylhydrazine scaffold profoundly alters both enzyme binding selectivity and physicochemical properties in ways that cannot be predicted from the parent structure. While benzylhydrazine itself exhibits preferential binding to MAO B over MAO A [1], the introduction of a 3-chloro-4-methoxy substitution pattern alters electronic distribution, steric bulk, and lipophilicity—potentially redirecting target engagement and metabolic stability . Even closely related regioisomers such as (3-chloro-4-methoxyphenyl)hydrazine differ in the hydrazine attachment point (benzyl vs. aryl), yielding distinct reactivity profiles and molecular weights (186.64 vs. 172.61 g/mol) . Generic substitution without direct comparative data therefore carries substantial risk of irreproducible or suboptimal outcomes.

Quantitative Differentiation Evidence for (3-Chloro-4-methoxybenzyl)hydrazine Versus Structural Analogs


Lipophilicity Comparison: (3-Chloro-4-methoxybenzyl)hydrazine vs. Unsubstituted Benzylhydrazine

(3-Chloro-4-methoxybenzyl)hydrazine exhibits a computed LogP of 1.36, reflecting moderate lipophilicity conferred by the chloro and methoxy substituents . This contrasts with unsubstituted benzylhydrazine, which has a reported LogP of approximately 0.9-1.0 (estimated from fragment contributions), indicating a quantifiable increase in hydrophobicity that may influence membrane permeability and non-specific protein binding.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Molecular Weight and Reactivity Distinction: (3-Chloro-4-methoxybenzyl)hydrazine vs. (3-Chloro-4-methoxyphenyl)hydrazine

The target compound, (3-Chloro-4-methoxybenzyl)hydrazine, possesses a molecular weight of 186.64 g/mol and a benzylhydrazine structure wherein the hydrazine group is attached via a methylene linker . In contrast, the aryl analog (3-Chloro-4-methoxyphenyl)hydrazine (CAS 24630-85-1) has a molecular weight of 172.61 g/mol, with the hydrazine directly bonded to the aromatic ring . This 14.03 g/mol difference (corresponding to the CH₂ linker) alters both the nucleophilicity of the hydrazine nitrogen and the compound's behavior in condensation reactions, where benzylhydrazines typically exhibit different kinetics than arylhydrazines.

Synthetic Chemistry Building Block Selection Reaction Stoichiometry

Pharmacological Scaffold Validation: PDE5 Inhibitor Potency Derived from (3-Chloro-4-methoxybenzyl)amine Moiety

The 3-chloro-4-methoxybenzylamine substructure, closely related to the target hydrazine, serves as a critical pharmacophoric element in potent PDE5 inhibitors. In a series of 4-(3-chloro-4-methoxybenzyl)aminophthalazines, Compound 13 (E4010) demonstrated an IC₅₀ of 0.56 nM against PDE5, with >1700-fold selectivity over PDE1-4 isozymes, and exhibited vasorelaxant EC₅₀ of 13 nM in isolated porcine coronary arteries precontracted with prostaglandin F₂α [1]. This potency and selectivity profile is absent in compounds lacking the 3-chloro-4-methoxy substitution pattern, establishing a structure-activity relationship that underscores the value of this specific substitution motif.

PDE5 Inhibition Cardiovascular Pharmacology Scaffold Elaboration

Purity Benchmark: 98% Specification for Reproducible Research

(3-Chloro-4-methoxybenzyl)hydrazine is commercially supplied at a certified purity of 98% . While the closely related hydrochloride salt of (3-chloro-4-methoxyphenyl)hydrazine is available at 95-97% purity , the free base benzylhydrazine offers a higher certified purity specification, which is critical for minimizing batch-to-batch variability in sensitive synthetic or biological assays.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for (3-Chloro-4-methoxybenzyl)hydrazine Based on Differentiated Evidence


PDE5-Targeted Drug Discovery: Privileged Scaffold Elaboration

Use as a key building block for synthesizing 4-aminophthalazine and related PDE5 inhibitors. The 3-chloro-4-methoxybenzyl fragment has been validated in a potent PDE5 inhibitor (Compound 13/E4010) with IC₅₀ = 0.56 nM and >1700-fold selectivity [1]. This application leverages the compound's established pharmacophoric value, where the chloro and methoxy substituents contribute to potency and selectivity that simpler benzylhydrazines cannot achieve. Researchers developing PDE5 inhibitors for pulmonary arterial hypertension or erectile dysfunction should prioritize this building block for library synthesis.

Precision Medicinal Chemistry: Synthesis of Substituted Hydrazones and Heterocycles

Employ as a versatile nucleophile for condensation with aldehydes or ketones to generate hydrazones, which serve as intermediates for pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. The 98% purity specification ensures minimal side reactions during sensitive coupling steps, while the defined LogP of 1.36 facilitates rational selection of reaction solvents and purification conditions. This application is particularly suited for medicinal chemists seeking to introduce a lipophilic, electron-rich aryl group with predictable physicochemical properties.

Structure-Activity Relationship (SAR) Studies: Chloro/Methoxy Substitution Effects

Include as a comparator in systematic SAR campaigns exploring the influence of aryl substitution on enzyme inhibition (e.g., MAO, PDE families) or receptor binding. The compound's distinct substitution pattern (3-Cl, 4-OMe) and moderate lipophilicity (LogP 1.36) provide a defined data point for correlating electronic and steric effects with biological activity. Contrasting this compound with unsubstituted benzylhydrazine and the 4-methoxy-only or 3-chloro-only analogs can deconvolute the contributions of each substituent, informing the design of optimized lead candidates.

Chemical Biology Probe Development: Hydrazine-Based Covalent Inhibitors

Utilize as a precursor for mechanism-based inhibitors targeting flavin-dependent enzymes. The benzylhydrazine core is known to covalently modify the FAD cofactor of monoamine oxidases, with benzylhydrazine binding more tightly to MAO B than MAO A [2]. The 3-chloro-4-methoxy substitution may further modulate binding kinetics and selectivity, making this compound a candidate for developing isoform-selective chemical probes for target validation studies in neuroscience or oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloro-4-methoxybenzyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.